Ethyl (Z)-3-hydroxy-2-(2,2,2-trifluoroethanimidoyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z)-3-hydroxy-2-(2,2,2-trifluoroethanimidoyl)but-2-enoate is a synthetic organic compound characterized by its unique trifluoroethanimidoyl group. This compound is of interest in various fields of chemistry and biochemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-3-hydroxy-2-(2,2,2-trifluoroethanimidoyl)but-2-enoate typically involves the reaction of ethyl acetoacetate with trifluoroacetonitrile under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which subsequently reacts with the nitrile to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-3-hydroxy-2-(2,2,2-trifluoroethanimidoyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, such as converting the imidoyl group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethanimidoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidoyl compounds.
Scientific Research Applications
Ethyl (Z)-3-hydroxy-2-(2,2,2-trifluoroethanimidoyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl (Z)-3-hydroxy-2-(2,2,2-trifluoroethanimidoyl)but-2-enoate involves its interaction with specific molecular targets. The trifluoroethanimidoyl group can form strong interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-hydroxybut-2-enoate: Lacks the trifluoroethanimidoyl group, making it less reactive in certain contexts.
Ethyl 2-(2,2,2-trifluoroethanimidoyl)but-2-enoate: Similar structure but without the hydroxyl group, affecting its reactivity and applications.
Uniqueness
Ethyl (Z)-3-hydroxy-2-(2,2,2-trifluoroethanimidoyl)but-2-enoate is unique due to the presence of both the hydroxyl and trifluoroethanimidoyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl (Z)-3-hydroxy-2-(2,2,2-trifluoroethanimidoyl)but-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c1-3-15-7(14)5(4(2)13)6(12)8(9,10)11/h12-13H,3H2,1-2H3/b5-4-,12-6? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTSWKWODSPHLL-RAYSLBHKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C(=N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/C(=N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.